molecular formula C16H14ClNO3S B5765624 4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid

4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid

Cat. No. B5765624
M. Wt: 335.8 g/mol
InChI Key: WVTRGYXWTBOEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid, commonly known as CBTA, is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). CBTA is a potential candidate for the treatment of various inflammatory diseases due to its anti-inflammatory and analgesic properties.

Mechanism of Action

CBTA exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, specifically COX-2. COX-2 is induced during the inflammatory response and is responsible for the production of prostaglandins, which cause inflammation and pain. By inhibiting COX-2 activity, CBTA reduces the production of prostaglandins, leading to reduced inflammation and pain.
Biochemical and Physiological Effects
CBTA has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. CBTA has also been found to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

CBTA has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, CBTA has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on CBTA. One area of interest is the development of CBTA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of CBTA in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to determine the long-term safety and efficacy of CBTA in humans.
Conclusion
In conclusion, CBTA is a promising compound for the treatment of various inflammatory diseases due to its anti-inflammatory and analgesic properties. The synthesis method of CBTA is relatively simple, and it has been extensively studied for its scientific research application. CBTA exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2 enzymes. CBTA has several advantages for lab experiments, but also has some limitations. There are several potential future directions for research on CBTA, including the development of CBTA derivatives with improved solubility and bioavailability, investigation of its potential use in the treatment of other inflammatory diseases, and further research on its long-term safety and efficacy in humans.

Synthesis Methods

CBTA can be synthesized by the reaction of 4-aminobenzoic acid with 2-chlorobenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with thioacetic acid. The final product is obtained by purification through recrystallization or chromatography.

Scientific Research Applications

CBTA has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, leading to reduced inflammation and pain. CBTA has also been found to inhibit the production of nitric oxide, which is involved in the inflammatory response.

properties

IUPAC Name

4-[[2-[(2-chlorophenyl)methylsulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c17-14-4-2-1-3-12(14)9-22-10-15(19)18-13-7-5-11(6-8-13)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTRGYXWTBOEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NC2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-({[(2-Chlorobenzyl)sulfanyl]acetyl}amino)benzoic acid

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